molecular formula C19H17IN2O2 B1366312 methyl 1-(2-iodophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate CAS No. 5101-14-4

methyl 1-(2-iodophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate

Cat. No. B1366312
CAS RN: 5101-14-4
M. Wt: 432.3 g/mol
InChI Key: VXYSOJPQDXRUIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The indole skeleton has a benzene ring fused to a pyrrole ring . The presence of the indole scaffold in the amino acid tryptophan, neurotransmitter serotonin, and plant-based alkaloids has caused many medicinal properties .


Synthesis Analysis

Researchers have done many studies on the synthesis of indole derivatives due to their biological properties and their potential to be the target . According to the indole molecule, it has seven positions to accommodate different substitutions. Thus, the new derivatives of the indole can be synthesized according to these seven positions .


Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . The nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .


Chemical Reactions Analysis

Indole derivatives have been investigated for their unique inhibitory properties. The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

Scientific Research Applications

  • Biotechnological Production for Industrial Applications

    • Field : Systems Microbiology and Biomanufacturing .
    • Application : Indole is a signalling molecule produced both by bacteria and plants. It has value for flavour and fragrance applications, for example, in food industry or perfumery .
    • Methods : Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives .
    • Results : Indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colourants or have promising bioactivity with therapeutic potential to treat human diseases .
  • Treatment of Various Disorders

    • Field : Pharmaceutical Chemistry .
    • Application : Indole derivatives are used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
    • Methods : The specific methods of application would depend on the specific disorder being treated .
    • Results : Indoles, both natural and synthetic, show various biologically vital properties .
  • Synthesis of Selected Alkaloids

    • Field : Organic Chemistry .
    • Application : Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology .
    • Methods : The investigation of novel methods of synthesis have attracted the attention of the chemical community .
    • Results : Indoles, both natural and synthetic, show various biologically vital properties .
  • Rapid Synthesis of 1,2,3-Trisubstituted Indoles

    • Field : Organic & Biomolecular Chemistry .
    • Application : Indoles are prominent in natural and non-natural products of biological and pharmaceutical importance .
    • Methods : A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N -alkylation sequence .
    • Results : This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks .
  • Pharmacological Potential

    • Field : Pharmacology .
    • Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
    • Methods : The specific methods of application would depend on the specific disorder being treated .
    • Results : Indole derivatives have shown clinical and biological applications like anticancer, anticonvulsant, anti-inflammatory, antimicrobial, antiplatelet, anti-tubercular, antimalarial, antiviral, antidiabetic and other miscellaneous activities .
  • CRTH2 Receptor Antagonists

    • Field : Pharmacology .
    • Application : Indole derivatives are used as reactants for the preparation of CRTH2 receptor antagonists .
    • Methods : The specific methods of application would depend on the specific disorder being treated .
    • Results : CRTH2 receptor antagonists have shown potential in treating various disorders .
  • Indoleamine 2,3-dioxygenase (IDO) Inhibitors

    • Field : Biochemistry .
    • Application : Indole derivatives are used in the preparation of IDO inhibitors .
    • Methods : The specific methods of application would depend on the specific disorder being treated .
    • Results : IDO inhibitors have shown potential in treating various disorders .
  • Cannabinoid CB1 Receptor Antagonists

    • Field : Neuropharmacology .
    • Application : Indole derivatives are used in the preparation of Cannabinoid CB1 receptor antagonists .
    • Methods : The specific methods of application would depend on the specific disorder being treated .
    • Results : Cannabinoid CB1 receptor antagonists have shown potential in treating various disorders .

Future Directions

The future of indole derivatives in drug discovery is promising. Researchers have extensively explored indole derivatives as potential agents or drugs . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

methyl 1-(2-iodophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17IN2O2/c1-24-19(23)16-10-13-11-6-3-5-9-15(11)21-18(13)17(22-16)12-7-2-4-8-14(12)20/h2-9,16-17,21-22H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXYSOJPQDXRUIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=C(C(N1)C3=CC=CC=C3I)NC4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30412430
Record name methyl 1-(2-iodophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30412430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-(2-iodophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate

CAS RN

5101-14-4
Record name methyl 1-(2-iodophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30412430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.